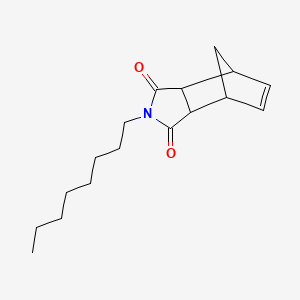

N-Octylbicycloheptene dicarboximide

描述

The development of N-Octylbicycloheptene dicarboximide is rooted in the mid-20th century exploration of chemical synergists to improve pest control methods. The compound was first registered for use in pesticide products in the United States during the 1940s. wikipedia.orgorst.edu This era marked a significant period in the advancement of synthetic chemistry for agricultural and public health applications.

The introduction of MGK-264 into synergist chemistry provided a method to increase the lethality of insecticides like natural pyrethrins (B594832) and their synthetic counterparts, pyrethroids. chemicalwarehouse.compublications.gc.ca Synergists became crucial components in insecticide formulations, contributing to more effective pest management and helping to manage the development of resistance in pest populations. chemicalwarehouse.compharmaffiliates.com The use of synergists allows for a reduction in the amount of the primary insecticide needed to achieve control, which can offer environmental benefits. pharmaffiliates.com

Structure

3D Structure

属性

CAS 编号 |

7786-80-3 |

|---|---|

分子式 |

C17H25NO2 |

分子量 |

275.4 g/mol |

IUPAC 名称 |

4-octyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |

InChI |

InChI=1S/C17H25NO2/c1-2-3-4-5-6-7-10-18-16(19)14-12-8-9-13(11-12)15(14)17(18)20/h8-9,12-15H,2-7,10-11H2,1H3 |

InChI 键 |

YLHCJWZWKGVBOS-UHFFFAOYSA-N |

SMILES |

CCCCCCCCN1C(=O)C2C3CC(C2C1=O)C=C3 |

规范 SMILES |

CCCCCCCCN1C(=O)C2C3CC(C2C1=O)C=C3 |

其他CAS编号 |

7786-80-3 |

同义词 |

ethylhexylbicycloheptene dicarboximide MGK 264 MGK-264 N-(2-ethylhexyl)-5-norbornene-2,3-dicarboxamide N-octylbicycloheptene dicarboximide |

产品来源 |

United States |

Overview of Its Primary Role in Enhancing Efficacy of Active Ingredients

Established Synthetic Pathways for N-Octylbicycloheptene Dicarboximide

The primary and well-established industrial synthesis of N-Octylbicycloheptene dicarboximide involves the Diels-Alder reaction. This cycloaddition reaction occurs between a conjugated diene, specifically cyclopentadiene, and N-(2-ethylhexyl)maleimide, which serves as the dienophile.

The reaction proceeds by the [4+2] cycloaddition mechanism, where the four pi electrons of the diene and the two pi electrons of the dienophile react to form a new six-membered ring, the bicycloheptene framework. This process is thermally induced and results in the formation of the carbon-carbon bonds that create the characteristic bicyclic structure of the final product.

Cyclopentadiene + N-(2-ethylhexyl)maleimide → N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide

This synthetic route is efficient for producing the core structure of the molecule.

Characterization of Isomeric Forms and Chiral Centers

N-Octylbicycloheptene dicarboximide is a molecule that exhibits multiple forms of stereoisomerism due to its specific structural features. nih.gov These include the presence of diastereomers and a chiral center within its side chain. nih.gov

The Diels-Alder reaction used in the synthesis of N-Octylbicycloheptene dicarboximide can result in the formation of two diastereomeric products: the exo and endo isomers. nih.gov This stereochemical outcome is a common feature of Diels-Alder reactions involving cyclic dienes. masterorganicchemistry.comlibretexts.org

Endo Isomer : In the endo product, the substituent on the dienophile (the dicarboximide ring system) is oriented towards the larger, unsaturated bridge of the bicycloheptene ring. chemistrysteps.com This isomer is often the kinetically favored product due to secondary orbital interactions during the transition state of the reaction. chemistrysteps.com

Exo Isomer : In the exo product, the dicarboximide ring system is oriented away from the larger bridge. chemistrysteps.com The exo isomer is typically the thermodynamically more stable product due to reduced steric hindrance. chemistrysteps.com

The relationship between these isomers is that they are diastereomers, meaning they are stereoisomers that are not mirror images of each other and have different physical properties. masterorganicchemistry.com

Table 1: Comparison of Exo and Endo Isomers

| Feature | Endo Isomer | Exo Isomer |

|---|---|---|

| Orientation of Dicarboximide Ring | Towards the larger bridge | Away from the larger bridge |

| Kinetic/Thermodynamic Product | Typically the kinetic product (forms faster) chemistrysteps.com | Typically the thermodynamic product (more stable) chemistrysteps.com |

| Relative Stability | Generally less stable | Generally more stable |

In addition to the diastereomerism of the bicycloheptene ring system, N-Octylbicycloheptene dicarboximide possesses a chiral center in its N-octyl side chain. nih.gov Specifically, the "octyl" group is a 2-ethylhexyl group. The carbon atom to which the ethyl and butyl groups are attached is a stereocenter, as it is bonded to four different groups: a hydrogen atom, an ethyl group, a butyl group, and the nitrogen atom of the dicarboximide ring.

The presence of this chiral center means that each of the exo and endo diastereomers can exist as a pair of enantiomers (R and S forms). Therefore, a standard synthesis of N-Octylbicycloheptene dicarboximide will produce a mixture of four stereoisomers:

(R)-exo

(S)-exo

(R)-endo

(S)-endo

Optimization of Synthesis for Isomer Purity

Given that commercial N-Octylbicycloheptene dicarboximide is a mixture of isomers, techniques to separate and purify specific isomers are of scientific interest. The optimization of synthesis to favor a particular isomer or the purification of the resulting mixture is crucial for studying the properties of the individual stereoisomers.

Research has shown that enantioselective separation of the isomers can be achieved using chiral chromatography. nih.gov Specifically, normal-phase high-performance liquid chromatography (HPLC) employing a cellulose-based chiral stationary phase, such as a Chiralcel OD column, has been successfully used. nih.gov This technique allows for the separation of the different enantiomers. nih.gov

Further characterization and confirmation of the isolated isomers can be performed using advanced analytical techniques. Two-dimensional nuclear magnetic resonance (NMR) spectroscopy is utilized to establish the structural features and differentiate between the exo and endo diastereomers. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS-MS) can confirm the molecular mass and provide further structural information for each separated peak. nih.gov

Table 2: Techniques for Isomer Separation and Characterization

| Technique | Application |

|---|---|

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers (R and S forms) of both exo and endo diastereomers. nih.gov |

| Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) | Structural elucidation and confirmation of exo and endo configurations. nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) | Confirmation of molecular mass and structural information of separated isomers. nih.gov |

Mechanisms of Biological Action and Biochemical Interactions

Inhibition of Detoxification Enzyme Systems in Target Organisms

N-Octylbicycloheptene dicarboximide functions by inhibiting the primary detoxification enzyme systems within insects, thereby preventing the breakdown of co-administered insecticides. sagepesticides.qc.ca This inhibition allows the primary insecticide to exert its toxic effects for a longer duration and at a higher effective concentration.

Role in Cytochrome P450 Monooxygenase Inhibition

The primary mechanism of action of N-Octylbicycloheptene dicarboximide is the inhibition of the cytochrome P450 monooxygenase system in insects. sagepesticides.qc.ca These enzymes are crucial for the metabolic detoxification of a wide range of xenobiotics, including insecticides. By binding to and inhibiting these enzymes, N-Octylbicycloheptene dicarboximide prevents the oxidative breakdown of pyrethroids and other insecticides, thus increasing their potency. publications.gc.casagepesticides.qc.ca

The inhibition of cytochrome P450 can be time-dependent, meaning the inhibitory effect increases with the duration of exposure. nih.gov This mechanism-based inhibition is a key factor in the synergistic effect observed when N-Octylbicycloheptene dicarboximide is combined with insecticides. nih.gov

Modulation of Glutathione-S-Transferase Activity

Glutathione-S-transferases (GSTs) are another major family of detoxification enzymes that catalyze the conjugation of glutathione (B108866) to a wide variety of electrophilic compounds, rendering them more water-soluble and easier to excrete. nih.govmdpi.com In some insects, increased GST activity is associated with insecticide tolerance. nih.govresearchgate.net N-Octylbicycloheptene dicarboximide can modulate GST activity, although this is generally considered a secondary mechanism compared to its potent inhibition of cytochrome P450. The modulation of GSTs can further disrupt the insect's ability to detoxify the primary insecticide. mdpi.com

Molecular Basis of Synergistic Activity with Other Compounds

The synergistic action of N-Octylbicycloheptene dicarboximide is most pronounced when used in combination with pyrethroid insecticides. wikipedia.orgcanada.ca Pyrethroids are metabolized by both cytochrome P450 monooxygenases and esterases. By inhibiting these enzyme systems, N-Octylbicycloheptene dicarboximide effectively blocks the primary pathways of pyrethroid detoxification. sagepesticides.qc.caamazonaws.com This leads to a significant increase in the bioavailability and residence time of the pyrethroid at its target site, the voltage-gated sodium channels in the insect's nervous system. The result is a substantial enhancement of the insecticide's neurotoxic effects. nih.gov

The following table summarizes the synergistic effect of N-Octylbicycloheptene dicarboximide with pyrethroid insecticides:

| Insecticide Class | Primary Detoxification Enzymes | Effect of N-Octylbicycloheptene dicarboximide | Outcome |

| Pyrethroids | Cytochrome P450 Monooxygenases, Esterases | Inhibition | Increased toxicity and efficacy of the pyrethroid |

Structure-Activity Relationship Investigations in Target Organism Response

The chemical structure of N-Octylbicycloheptene dicarboximide is critical to its inhibitory activity. The molecule consists of a bicycloheptene dicarboximide core with an N-octyl substituent. The lipophilic nature of the N-octyl group facilitates the compound's penetration through the insect cuticle and its interaction with the lipophilic active sites of the detoxification enzymes.

The dicarboximide ring system is believed to be the key pharmacophore responsible for binding to and inhibiting the cytochrome P450 enzymes. Alterations to the length or branching of the N-alkyl chain or modifications to the bicycloheptene ring can significantly impact the compound's synergistic potency. Structure-activity relationship studies aim to elucidate the precise molecular interactions between the synergist and the enzyme's active site, which can guide the design of even more effective synergists in the future.

Analytical Chemistry and Characterization Techniques

Chromatographic Separation and Detection Methods

Chromatographic techniques are fundamental in analyzing N-Octylbicycloheptene dicarboximide, particularly for separating its isomers and quantifying its presence in various matrices.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the enantioselective separation of N-Octylbicycloheptene dicarboximide's isomers. The compound possesses both exo and endo diastereomers, and each of these has a chiral center at the nitrogen side chain. nih.gov

Normal-phase HPLC, utilizing a cellulose-based Chiralcel OD column, has been successfully employed for the enantioselective separation of these isomers. nih.gov The mobile phase typically consists of a mixture of hexane (B92381) and ethanol. This method allows for the distinct separation of the different stereoisomers, which is critical as their biological activities can vary.

In studies involving radiolabeled MGK-264, HPLC has been used to determine the metabolic profile of the compound in urine and fecal extracts. nih.gov These analyses help in understanding the metabolic fate of the synergist in biological systems.

Gas Chromatography (GC) with Various Detection Modalities (FID, ECD)

Gas Chromatography (GC) is a widely adopted method for the analysis of N-Octylbicycloheptene dicarboximide in technical materials, concentrates, and finished products. oup.com

Gas Chromatography with Flame Ionization Detection (GC-FID):

GC-FID is a robust and common technique for the quantification of organic compounds like N-Octylbicycloheptene dicarboximide. researchgate.netmeasurlabs.com This method involves separating volatile compounds in a GC column and then detecting them as they are burned in a hydrogen flame, a process which ionizes the analytes. measurlabs.com A collaborative study involving nineteen laboratories demonstrated the effectiveness of split injection capillary GC with flame ionization detection for the simultaneous quantification of the endo and exo isomers of N-Octylbicycloheptene dicarboximide, along with other insecticidal compounds. oup.com This method is valued for its accuracy, precision, and speed. oup.com

Gas Chromatography with Electron Capture Detection (GC-ECD):

The Electron Capture Detector (ECD) is highly sensitive to electronegative compounds. scioninstruments.com While particularly effective for halogenated compounds, it can also be used for other compounds that can capture electrons. scioninstruments.comthermofisher.com GC-ECD is a valuable alternative to mass spectrometry for detecting certain pesticides and their synergists due to its sensitivity and cost-effectiveness. thermofisher.com The presence of nitrogen and oxygen atoms in the dicarboximide structure of N-Octylbicycloheptene dicarboximide makes it a candidate for GC-ECD analysis, especially in environmental and residue analysis where high sensitivity is required. scioninstruments.comnih.gov

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of N-Octylbicycloheptene dicarboximide.

Liquid Chromatography-Electrospray Tandem Mass Spectrometry (LC-ES-MS-MS)

The coupling of liquid chromatography with electrospray tandem mass spectrometry (LC-ES-MS-MS) provides a highly specific and sensitive method for the analysis of N-Octylbicycloheptene dicarboximide. nih.govnih.gov This technique is particularly useful for confirming the identity of HPLC peaks corresponding to different isomers. nih.gov By determining the molecular mass and fragmentation patterns of the separated isomers, LC-ES-MS-MS offers unambiguous structural information. nih.gov

Determination of Molecular Mass and Fragmentation Patterns

Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through fragmentation analysis. The molecular weight of N-Octylbicycloheptene dicarboximide is approximately 275.39 g/mol . restek.comwikidata.org

Upon ionization in a mass spectrometer, the molecular ion (M+) is formed. For N-Octylbicycloheptene dicarboximide, this would be at an m/z (mass-to-charge ratio) corresponding to its molecular weight. The molecular ion is energetically unstable and breaks down into smaller, characteristic fragment ions. chemguide.co.uklibretexts.org While a detailed fragmentation pattern for N-Octylbicycloheptene dicarboximide is not extensively published in the provided results, general principles of mass spectrometry suggest that fragmentation would likely occur at the bonds adjacent to the carbonyl groups and the N-alkyl bond, leading to stable acylium ions or other characteristic fragments. libretexts.orglibretexts.orgyoutube.com Analysis of these fragmentation patterns is crucial for confirming the compound's structure. chemguide.co.uknih.gov

Below is a table summarizing the key mass spectrometry data for N-Octylbicycloheptene dicarboximide.

| Property | Value |

| Molecular Formula | C₁₇H₂₅NO₂ |

| Molecular Weight | 275.4 g/mol nih.gov |

| Monoisotopic Mass | 275.188529040 Da nih.gov |

Spectroscopic Analysis for Structural Features

Spectroscopic techniques provide detailed information about the structural features of a molecule.

Two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy has been utilized to establish the structural features of N-Octylbicycloheptene dicarboximide. nih.gov By correlating the data obtained from chiral separation (HPLC) and NMR, an unambiguous assignment of the HPLC peaks to their respective isomeric structures can be achieved. nih.gov NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms within the molecule, which is essential for confirming the endo and exo configurations of the dicarboximide ring system and the structure of the N-octyl side chain.

Method Validation and Performance Metrics

For the quantitative analysis of N-Octylbicycloheptene dicarboximide in pesticide formulations, analytical methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) must be rigorously validated. Method validation ensures that the analytical procedure is reliable, reproducible, and suitable for its intended purpose. The key performance metrics include specificity, linearity, precision, and accuracy. Official methods, such as AOAC 980.04 for GC analysis, provide a framework for such validation. nist.gov

Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or other active ingredients. For N-Octylbicycloheptene dicarboximide, a key challenge is the separation of its various stereoisomers. nist.gov Chiral HPLC methods have been developed that demonstrate high specificity by successfully separating the endo and exo diastereomers and their respective enantiomers. nist.gov

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. A calibration curve is generated using standards of known concentrations, and the correlation coefficient (r²) is calculated. A high correlation coefficient indicates a linear relationship.

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) of a series of measurements.

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration (a certified reference material) and calculating the percent recovery.

Table 3: Typical Performance Metrics for a Validated Analytical Method for N-Octylbicycloheptene dicarboximide

| Parameter | Acceptance Criterion | Description |

| Specificity | Resolved peaks for all isomers and from matrix components | The method can distinguish the analyte from its isomers and any other substances in the sample. |

| Linearity (r²) | ≥ 0.998 | The instrument response is proportional to the analyte concentration across the operational range. |

| Precision (RSD) | ≤ 2% | Repeated measurements of the same sample yield results with very low variability. |

| Accuracy (% Recovery) | 98.0% - 102.0% | The measured value is very close to the actual amount of analyte present in the sample. |

Environmental Fate and Degradation Pathways

Photolytic Degradation in Air and Aquatic Environments

Photolytic degradation, the breakdown of compounds by light, is a significant pathway for the transformation of N-Octylbicycloheptene dicarboximide in the atmosphere. In the air, the compound is very short-lived, with a reported half-life of less than two hours. orst.edu This rapid degradation is attributed to its reaction with ozone and other reactive species in the atmosphere. amazonaws.com

Conversely, its fate in aquatic environments under the influence of sunlight is markedly different. Studies indicate that N-Octylbicycloheptene dicarboximide is very stable in water, regardless of the presence of sunlight. orst.edu This suggests that direct photolysis in water is not a significant degradation pathway. orst.eduamazonaws.com The compound can persist in the water column for extended periods without breaking down through this mechanism. orst.edu

Table 1: Photolytic Degradation Half-life

| Environmental Compartment | Half-life |

|---|---|

| Air | < 2 hours orst.edu |

Biodegradation in Soil and Water Systems

Biodegradation involves the breakdown of organic substances by microorganisms. In the case of N-Octylbicycloheptene dicarboximide, this process is notably slow in both soil and aquatic systems.

In terrestrial environments, the compound demonstrates considerable persistence. The aerobic biodegradation half-life in soil is estimated to be approximately 341 days. orst.eduamazonaws.com Under anaerobic conditions, the degradation is also slow, with a half-life reported to be greater than 60 days. amazonaws.com This slow rate of microbial breakdown suggests a potential for the compound to persist in soil for long periods. orst.edu

Information regarding the specific microorganisms or enzymatic pathways responsible for its degradation is limited, but the extended half-life points to a recalcitrant nature against microbial attack in both aerobic and anaerobic environments. orst.eduamazonaws.comnih.gov

Table 2: Biodegradation Half-life

| System | Condition | Half-life |

|---|---|---|

| Soil | Aerobic | ~341 days orst.eduamazonaws.com |

Hydrolytic Stability

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. N-Octylbicycloheptene dicarboximide is considered to be stable to hydrolysis in environmental conditions. amazonaws.com It remains stable in a pH range of 6 to 8. nih.gov This stability means that the compound does not readily break down upon contact with water in soil or aquatic settings, contributing to its persistence in these compartments. orst.eduamazonaws.com

Sorption and Mobility in Varied Environmental Matrices (Soil, Sediment)

The movement and distribution of N-Octylbicycloheptene dicarboximide in the environment are heavily influenced by its tendency to adsorb to soil and sediment particles. orst.edu The compound's mobility is largely dependent on the organic matter content and texture of the soil. orst.edunih.gov

It exhibits a moderate ability to stick to soil particles. orst.edu In soils with low organic content, such as sandy soils, it has a higher potential for mobility and can move more easily towards groundwater. orst.edu Conversely, in soils with higher clay content, it is considered immobile. orst.edu This is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc), with reported values of 636 mL/g in sand and 3,106 mL/g in clay. amazonaws.com Once it reaches aquatic systems, a portion of the compound is likely to adsorb to sediment. orst.edu

Table 3: Soil Sorption and Mobility Data

| Soil Type | Organic Carbon Partition Coefficient (Koc) (mL/g) | Mobility Potential |

|---|---|---|

| Sand | 636 amazonaws.com | Low to Moderate orst.eduamazonaws.com |

Bioaccumulation Potential in Non-Target Organisms

Bioaccumulation refers to the accumulation of substances in an organism at a rate faster than they can be metabolized or excreted. researchgate.net N-Octylbicycloheptene dicarboximide has a moderate potential to bioaccumulate in aquatic organisms, such as fish. orst.eduamazonaws.com

This potential is indicated by its octanol-water partition coefficient (Log Kow) of 3.6. amazonaws.com A bioconcentration factor (BCF) of 130 has also been reported, which further supports a moderate potential for the substance to accumulate in the tissues of fish and other aquatic animals. amazonaws.com The accumulation of pesticides and related compounds in non-target organisms is a concern as it can lead to toxic effects higher up the food chain. nih.govcsic.es

Table 4: Bioaccumulation Indicators

| Parameter | Value | Implication |

|---|---|---|

| Octanol-Water Partition Coefficient (Log Kow) | 3.6 amazonaws.com | Moderate potential to accumulate in animal tissue amazonaws.com |

Advanced Research Avenues and Future Directions

Investigation of Novel Synergistic Combinations

N-Octylbicycloheptene dicarboximide, also known as MGK 264, functions by inhibiting enzymes within insects that would otherwise break down insecticides, thereby increasing the potency of the active ingredients. pestgeekpodcast.comorst.edu Its primary role is to enhance the effectiveness of insecticides like pyrethrins (B594832) and synthetic pyrethroids. orst.edupublications.gc.ca

Future research is focused on exploring novel synergistic combinations with a wider range of insecticides and other compounds. Studies have already demonstrated its synergistic effects with organotin compounds and plant-derived molluscicides. caymanchem.comnih.gov For instance, when combined with certain organotins, a high degree of synergism was observed in controlling the cotton leafworm, Spodoptera littoralis. nih.gov Similarly, its combination with plant-derived molluscicides has been shown to decrease the fecundity of snails and reduce the survival of their offspring. caymanchem.com

A key area of investigation is the potential for synergistic activity with newer classes of insecticides and even biopesticides. Research has indicated that the synergism of azadirachtin, a key component of neem oil, is enhanced by the presence of N-Octylbicycloheptene dicarboximide. pestgeekpodcast.com The exploration of such combinations could lead to more effective and potentially more environmentally friendly pest control formulations. However, it is important to note that some studies suggest that once resistance to the primary insecticide is established, the synergistic activity of compounds like MGK 264 may be marginal. pestgeekpodcast.com

The table below summarizes some of the documented synergistic combinations of N-Octylbicycloheptene dicarboximide.

| Interacting Compound | Target Organism | Observed Effect |

| Pyrethrins | Various Insects | Enhanced insecticidal activity. orst.edu |

| Synthetic Pyrethroids | Various Insects | Enhanced insecticidal activity. publications.gc.ca |

| Organotin Compounds | Cotton Leafworm (Spodoptera littoralis) | High degree of synergism. nih.gov |

| Plant-derived Molluscicides | Snails | Decreased fecundity and offspring survival. caymanchem.com |

| Azadirachtin | Not Specified | Enhanced toxicity. pestgeekpodcast.com |

Development of Advanced Delivery Systems for Targeted Action

To improve the efficiency and reduce the environmental impact of N-Octylbicycloheptene dicarboximide, research is underway to develop advanced delivery systems. These systems aim to ensure that the synergist is delivered to its target site in a controlled and protected manner.

Microencapsulation and nanoformulation are two promising approaches. These technologies can protect the compound from premature degradation and control its release, thereby prolonging its synergistic effect and potentially reducing the total amount of pesticide needed. While specific research on the microencapsulation of N-Octylbicycloheptene dicarboximide is not widely published, the principles are applicable from broader research into pesticide delivery systems.

Advanced delivery systems could also play a crucial role in targeting specific pests or environments. For example, formulations could be designed to adhere to the cuticles of insects or to be more stable in specific soil types, maximizing their impact on the target pest while minimizing exposure to non-target organisms.

Research into Potential Novel Biological Targets beyond Detoxification Enzymes

The primary mode of action of N-Octylbicycloheptene dicarboximide is the inhibition of mixed-function oxidases (MFOs), particularly cytochrome P-450, which are crucial for detoxifying insecticides in insects. pestgeekpodcast.com However, the full extent of its biological interactions is not yet completely understood. publications.gc.ca

Long-term, high-dose feeding studies in laboratory animals have shown effects on the liver and, in the case of mice, the kidneys. orst.edu Furthermore, studies have indicated potential interactions with the estrogen and thyroid pathways in mammals at high doses. orst.edu While these findings are from high-dose studies in non-target organisms, they suggest that the compound may have a broader range of biological activity than currently understood, warranting further investigation into its molecular interactions in both target and non-target species.

Environmental Impact Mitigation Research related to Persistence

N-Octylbicycloheptene dicarboximide exhibits a notable persistence in certain environmental compartments. In soil, it is broken down very slowly, with a reported half-life of approximately 341 days. orst.eduorst.edu It is also very stable in water, both with and without the presence of sunlight. orst.eduorst.edu This persistence raises concerns about its potential for long-term environmental accumulation. amazonaws.com

Conversely, in the air, N-Octylbicycloheptene dicarboximide has a very short half-life of less than two hours. orst.eduorst.edu Its mobility in soil varies, with a tendency to stick to soil particles, particularly clays, but it can be more mobile in sandy soils with low organic content. orst.edunih.gov

Given its persistence, research into mitigating its environmental impact is crucial. This includes investigating methods to enhance its biodegradation in soil and water. The use of microbial technologies, which have shown promise in degrading other persistent pesticides like neonicotinoids, could be a viable area of exploration. nih.gov Identifying and utilizing microorganisms capable of breaking down N-Octylbicycloheptene dicarboximide could lead to bioremediation strategies for contaminated sites.

The table below outlines the environmental persistence of N-Octylbicycloheptene dicarboximide in different environmental matrices.

| Environmental Compartment | Persistence/Half-Life | Reference |

| Air | < 2 hours | orst.eduorst.edu |

| Water | Very stable | orst.eduorst.edu |

| Soil | ~341 days | orst.eduorst.edu |

Computational Chemistry Approaches (e.g., Molecular Docking, QSAR for SAR)

Computational chemistry offers powerful tools for accelerating research into the structure-activity relationships (SAR) of compounds like N-Octylbicycloheptene dicarboximide. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can provide valuable insights into how the chemical structure of the synergist relates to its biological activity.

Molecular Docking: This technique can be used to simulate the interaction between N-Octylbicycloheptene dicarboximide and its target enzymes, such as cytochrome P-450. By visualizing how the molecule binds to the active site of the enzyme, researchers can better understand the mechanism of inhibition. nih.gov This knowledge can then be used to design new, more potent synergists with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish mathematical relationships between the chemical structure of a series of compounds and their biological activity. nih.gov For N-Octylbicycloheptene dicarboximide, QSAR models could be developed to predict the synergistic activity of new, related compounds based on their physicochemical properties. This would allow for the virtual screening of large libraries of potential synergists, prioritizing the most promising candidates for synthesis and experimental testing.

These computational approaches, by providing a deeper understanding of the molecular basis of synergism, will be instrumental in the rational design of next-generation insecticide synergists with enhanced efficacy and improved environmental profiles.

常见问题

Q. What analytical methods are recommended for characterizing the stereoisomers of N-octylbicycloheptene dicarboximide in experimental formulations?

N-Octylbicycloheptene dicarboximide (MGK-264) exists as exo and endo diastereomers with a chiral center at the nitrogen side chain. Enantioselective separation can be achieved using normal-phase high-performance liquid chromatography (HPLC) with cellulose-based Chiralcel OD columns. Confirmatory analysis should employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) and two-dimensional nuclear magnetic resonance (2D-NMR) to resolve structural ambiguities and verify isomer identity .

Q. How does N-octylbicycloheptene dicarboximide function as a synergist in pesticide formulations, and what experimental models validate its efficacy?

MGK-264 enhances the activity of pyrethrins and other insecticides by inhibiting detoxifying enzymes (e.g., cytochrome P450 monooxygenases) in target organisms. To evaluate synergism, researchers can design bioassays comparing mortality rates of pest populations exposed to (i) the insecticide alone, (ii) MGK-264 alone, and (iii) a combination. Dose-response curves and statistical analyses (e.g., LC50 comparisons) quantify synergistic effects .

Q. What safety protocols are essential when handling N-octylbicycloheptene dicarboximide in laboratory settings?

MGK-264 is classified as a possible human carcinogen due to thyroid and liver tumorigenicity in rodent studies. Researchers must use personal protective equipment (PPE), including nitrile gloves and fume hoods, and adhere to institutional guidelines for carcinogen handling. Chronic exposure studies should include negative controls and dose tiers aligned with EPA risk assessment frameworks .

Advanced Research Questions

Q. How can resistance to dicarboximide compounds like MGK-264 emerge in fungal pathogens, and what genetic markers predict resistance?

Field resistance in Sclerotinia homoeocarpa is linked to nonsynonymous polymorphisms in the histidine kinase gene Shos1 (e.g., I366N mutation) and overexpression of the ATP-binding cassette transporter ShPDR1. To identify resistance mechanisms:

- Sequence Shos1 in resistant vs. sensitive isolates.

- Quantify ShPDR1 expression via qRT-PCR under dicarboximide exposure.

- Validate using protoplast transformation to introduce mutations and assess phenotypic resistance .

Q. What methodologies are effective for monitoring resistance frequency in field populations exposed to MGK-264?

Resistance frequency in Botrytis cinerea can be tracked using a dual approach:

- In vitro assays : Isolate fungi from treated vineyards and determine EC50 values for MGK-264.

- Molecular screening : PCR-based detection of Shos1 mutations or efflux pump overexpression. Temporal sampling (e.g., pre-bloom, harvest) reveals resistance dynamics under different application schedules .

Q. How can mass spectrometry-based metabolomics elucidate the environmental fate of MGK-264 and its degradation products?

Direct infusion high-resolution mass spectrometry (DI-HRMS) coupled with mass defect filtering (MDF) enables detection of MGK-264 metabolites in complex matrices (e.g., soil, water). Key steps include:

- Isotope pattern analysis to identify halogenated byproducts.

- Fragmentation studies (MS/MS) to resolve structural modifications.

- Validation using synthetic reference standards .

Q. What experimental designs mitigate confounding factors in carcinogenicity studies of MGK-264?

To address EPA concerns about tumorigenicity:

- Use isogenic rodent strains to control genetic variability.

- Include multiple dose groups (e.g., NOAEL, LOAEL) and long-term exposure protocols.

- Pair histopathological analyses with genomic profiling (e.g., RNA-seq) to distinguish direct carcinogenic effects from secondary metabolic disruptions .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。